2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
CAS No.: 866897-64-5
Cat. No.: VC11882985
Molecular Formula: C26H23FN2O5S
Molecular Weight: 494.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866897-64-5 |
|---|---|
| Molecular Formula | C26H23FN2O5S |
| Molecular Weight | 494.5 g/mol |
| IUPAC Name | 2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C26H23FN2O5S/c1-16-7-9-21(11-17(16)2)35(32,33)24-14-29(23-10-8-18(27)12-22(23)26(24)31)15-25(30)28-19-5-4-6-20(13-19)34-3/h4-14H,15H2,1-3H3,(H,28,30) |
| Standard InChI Key | CNFIJUKDLUTKRH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC)C |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)OC)C |
Introduction
The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a synthetic organic molecule with potential applications in pharmaceutical and biochemical research. This compound is identified by its systematic IUPAC name and is cataloged under ChemDiv with the identifier C655-0328. Below, we explore its structural properties, synthesis, potential applications, and biological significance.
Synthesis
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Functionalization of quinoline derivatives.
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Introduction of sulfonamide groups via sulfonyl chloride intermediates.
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Coupling reactions to attach acetamide functionalities.
Screening Compound
This molecule is available as a screening compound for high-throughput biochemical assays. Its unique structural features make it a candidate for exploring interactions with biological targets such as enzymes or receptors .
Potential Pharmaceutical Applications
While specific pharmacological data for this compound are unavailable in the provided sources, structurally similar compounds have demonstrated:
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Anticancer activity through inhibition of tumor cell proliferation.
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Anti-inflammatory properties by targeting enzymes like 5-lipoxygenase .
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Potential as enzyme inhibitors due to their complex aromatic systems.
Analytical Data
Analytical characterization of such compounds typically involves:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation via and chemical shifts. |
| LC-MS | Molecular weight determination and purity analysis. |
| X-Ray Crystallography | Structural elucidation at atomic resolution (if crystalline). |
Limitations and Future Directions
The lack of detailed biological testing data limits our understanding of this compound's full potential. Future studies could include:
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In vitro and in vivo assays to assess pharmacokinetics and toxicity.
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Molecular docking studies to identify possible binding sites on biological targets.
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Structure-activity relationship (SAR) studies to optimize its efficacy.
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